Product packaging for 2-(1H-pyrazol-4-yl)benzaldehyde(Cat. No.:CAS No. 1283119-12-9)

2-(1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B1396615
CAS No.: 1283119-12-9
M. Wt: 172.18 g/mol
InChI Key: NCRZKPXKIIFHEH-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates both a benzaldehyde and a 1H-pyrazol-4-yl group, making it a versatile bifunctional building block for constructing complex molecules . This compound is particularly useful in the synthesis of nitrogen-containing heterocycles. For instance, pyrazole-4-carbaldehyde derivatives can undergo one-pot condensation with o-phenylenediamine to form 2-(1H-pyrazol-4-yl)-1H-benzimidazoles , which are privileged scaffolds in drug discovery. The aldehyde group is highly amenable to nucleophilic attack and can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex structures . Pyrazole derivatives are recognized as significant pharmacophores due to their broad spectrum of biological activities. Research into analogous compounds has demonstrated their potential in various therapeutic areas, including as antimicrobial, anti-inflammatory, antitumor, and anticancer agents . The structural motif of a pyrazole ring linked to an aromatic aldehyde is therefore of high interest in the design and development of new bioactive molecules and pharmaceutical candidates. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1396615 2-(1H-pyrazol-4-yl)benzaldehyde CAS No. 1283119-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-10(8)9-5-11-12-6-9/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRZKPXKIIFHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyrazole Benzaldehyde Scaffolds in Chemical Synthesis

Pyrazole-benzaldehyde scaffolds are hybrid structures that combine the chemical functionalities of both a pyrazole (B372694) ring and a benzaldehyde (B42025) group. This unique combination makes them highly valuable building blocks in organic synthesis.

The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netnih.gov The presence of the pyrazole ring can enhance the biological profile of a molecule.

The benzaldehyde group, on the other hand, provides a reactive aldehyde functional group attached to a benzene (B151609) ring. This aldehyde can readily participate in a variety of chemical reactions, such as condensations, oxidations, and reductions, allowing for the straightforward construction of more elaborate molecular architectures.

The synergy of these two components within a single molecule creates a versatile scaffold for synthetic chemists. These scaffolds are particularly useful in the synthesis of novel heterocyclic compounds, which are a cornerstone of drug discovery. nih.govontosight.ai The ability to modify both the pyrazole and the benzaldehyde portions of the molecule allows for the fine-tuning of its properties, a crucial aspect in the design of new therapeutic agents and functional materials. researchgate.netumich.edu

Academic Context and Research Trajectories of 2 1h Pyrazol 4 Yl Benzaldehyde

Strategies for Constructing the Pyrazole Ring System

The formation of the pyrazole ring is a critical step in the synthesis of the target compound. Various methodologies have been developed, each with distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Carbonyl Substrates

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.net This approach, often referred to as the Knorr pyrazole synthesis, is a widely used and versatile method. beilstein-journals.org The reaction proceeds through the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl substrate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov

The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyls, can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can yield two regioisomers, with the selectivity being highly dependent on the solvent and temperature. nih.gov

Furthermore, α,β-unsaturated ketones and aldehydes can also serve as precursors to the 1,3-dicarbonyl functionality. The reaction with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.gov The use of cross-conjugated enynones with arylhydrazines has also been reported to regioselectively produce pyrazole derivatives. nih.gov The reaction pathway is often controlled by the electronic effects of the substituents on the enynone. nih.gov

A variety of carbonyl substrates can be employed in these cyclocondensation reactions, as highlighted in the following table:

Carbonyl Substrate TypeHydrazine DerivativeResulting PyrazoleKey Features
1,3-Dicarbonyl compoundsHydrazine hydrate (B1144303), ArylhydrazinesSubstituted pyrazolesClassic and widely used method. beilstein-journals.org
α,β-Unsaturated ketonesHydrazine derivativesPyrazolines (oxidized to pyrazoles)Provides access to pyrazoles from readily available starting materials. nih.gov
Cross-conjugated enynonesArylhydrazinesDihetaryl-substituted ethenes, buta-1,3-dienes, and hexa-1,3,5-triensRegioselective synthesis with control exerted by electronic effects. nih.gov
2,4-DiketoestersThiazolylhydrazines(Thiazol-2-yl)pyrazolesInvolves in situ generation of the hydrazine and dicarbonyl components. beilstein-journals.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation. beilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity.

One common MCR approach involves the in situ generation of a 1,3-dicarbonyl compound, which then undergoes a Knorr-type cyclocondensation with a hydrazine. beilstein-journals.org For example, the reaction of aldehydes, β-ketoesters, and hydrazines can be catalyzed by Lewis acids like Yb(PFO)3 to produce polysubstituted pyrazoles. beilstein-journals.org

Another versatile MCR involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. beilstein-journals.org This three-component reaction can be extended to a four-component synthesis by including a β-ketoester, leading to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgtandfonline.com

The Vilsmeier-Haack reaction is another important tool for synthesizing pyrazole-4-carbaldehydes. This reaction involves the formylation of a suitable precursor, such as a hydrazone, using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). nih.govsemanticscholar.org This method allows for the direct introduction of the aldehyde functionality at the 4-position of the pyrazole ring. nih.govumich.edu

The following table summarizes some key multicomponent reactions for pyrazole synthesis:

Reaction TypeComponentsCatalyst/ReagentProduct
Knorr-type MCRAldehyde, β-ketoester, HydrazineYb(PFO)3Polysubstituted pyrazoles beilstein-journals.org
Three-component reactionAldehyde, Malononitrile, Hydrazine-Pyrazoles beilstein-journals.org
Four-component reactionAldehyde, β-ketoester, Malononitrile, Hydrazine-Pyrano[2,3-c]pyrazoles beilstein-journals.orgtandfonline.com
Vilsmeier-Haack ReactionHydrazonePOCl3/DMFPyrazole-4-carbaldehydes nih.govsemanticscholar.org

Transition Metal-Catalyzed Cyclization Protocols

Transition metal-catalyzed reactions provide an alternative and often highly efficient route to pyrazole synthesis. nih.gov These methods can offer unique regioselectivity and functional group tolerance compared to traditional methods. rsc.org

One notable example is the copper-catalyzed domino C-N coupling/hydroamination reaction of acetylenes and diamines, which affords substituted pyrazoles. nih.gov Rhodium catalysts have also been employed in the addition-cyclization of hydrazines with alkynes to produce highly substituted pyrazoles under mild conditions. organic-chemistry.org

Furthermore, transition metal catalysis can be utilized for the C-H functionalization of pre-formed pyrazole rings, allowing for the introduction of various substituents at specific positions. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex pyrazole derivatives.

Functionalization of the Benzaldehyde Moiety

Once the this compound core is synthesized, the benzaldehyde moiety can be further functionalized to introduce additional chemical diversity.

Directed Ortho-Metalation and Electrophilic Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgchem-station.com In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. chem-station.com The resulting aryl anion can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

For this compound, the pyrazole ring itself can act as a directing group, although its directing ability may vary depending on the N-substituent and the reaction conditions. The aldehyde group, while generally reactive towards organolithiums, can be transiently protected in situ to allow for ortho-lithiation. chem-station.comharvard.edu Alternatively, the aldehyde can be introduced after the ortho-functionalization step.

The following table lists common directing groups and their relative strengths:

Directing Group StrengthExamples
Strong-CONR2, -SO2NR2, -OCONR2 organic-chemistry.org
Moderate-OMe, -NR2, -CF3 organic-chemistry.org
Weak-Ph, -Cl, -F organic-chemistry.org

Selective Aldehyde Functional Group Transformations

The aldehyde group in this compound is a versatile functional handle that can be transformed into a variety of other groups. Standard organic transformations can be applied to selectively modify the aldehyde without affecting the pyrazole ring.

Examples of such transformations include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Reductive Amination: Reaction with an amine in the presence of a reducing agent affords the corresponding amine.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. researchgate.net

These transformations allow for the synthesis of a diverse library of this compound derivatives with a wide range of functional groups, which is crucial for applications in drug discovery and materials science.

Green Chemistry Approaches in Synthesis

The development of sustainable synthetic routes is paramount in modern organic chemistry. For pyrazole-based compounds, green approaches not only offer ecological benefits but can also lead to improved reaction efficiency, higher yields, and simplified purification processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, enhanced yields, and often, cleaner reaction profiles. journalijar.com This technology has been successfully employed in the synthesis of various pyrazole derivatives.

One prominent application is the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes. For instance, the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been achieved by the microwave-assisted condensation of a hydrazone with a Vilsmeier-Haack reagent (POCl₃/DMF). nih.gov Similarly, other substituted benzaldehydes can serve as precursors in microwave-promoted reactions. The synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-4,5-dihydro pyrazole was accomplished by irradiating a mixture of trans chalcone (B49325) (derived from a benzaldehyde) and 2,4-dinitrophenyl hydrazine for just 3 to 4 minutes. wisdomlib.org

Multicomponent reactions are particularly amenable to microwave assistance. In one study, novel pyrazole derivatives were synthesized by irradiating a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine (B124118) at room temperature for 20 minutes. dergipark.org.tr Another efficient one-pot, solvent-free microwave-assisted protocol involves the reaction of a β-ketoester, a hydrazine, and an aldehyde. nih.gov This method demonstrates broad applicability with various substituents on the aryl ring of the aldehyde, tolerating groups like halogens, nitro, and alkoxy moieties, and producing the desired 4-arylidenepyrazolone derivatives in good to excellent yields (51–98%). nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of pyrazole derivatives.

Starting MaterialsMicrowave ConditionsProduct TypeYield (%)Reference
Substituted Chalcone, Isonicotinic acid hydrazideNot specified3-(4-phenyl)-5-phenyl-4,5-dihydropyrazol-1-ylmethanoneModerate nih.gov
Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde420 W, 10 min(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone83% nih.gov
Hydrazone, POCl₃/DMFNot specified3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeGood nih.gov
Trans chalcone, 2,4-Dinitrophenyl hydrazine, HClNot specified, 3-4 min1-(2,4-Dinitrophenyl)-3,5-diphenyl 4,5-dihydro pyrazoleGood wisdomlib.org

Aqueous Medium Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Performing organic reactions in an aqueous medium can simplify procedures and reduce the reliance on volatile organic compounds (VOCs).

The synthesis of pyrazole derivatives has been successfully adapted to aqueous conditions. A notable example is the taurine-catalyzed four-component reaction of (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water at 80 °C. This method afforded 1,4-dihydropyrano[2,3-c]pyrazoles in high yields (85−92%) within 2 hours. nih.gov A key advantage of this procedure is the simple workup, where the product often precipitates from the reaction mixture and can be isolated by filtration. nih.gov

Another innovative aqueous method involves an iodine-catalyzed, one-pot, three-component reaction of an aldehyde, phenylhydrazine, and an alkyne. This domino reaction, which proceeds through a Schiff base formation, Mannich addition, and intramolecular cyclization, produces 1,3,5-trisubstituted pyrazoles in excellent yields. sci-hub.se The use of water as the solvent and a simple, inexpensive catalyst makes this a highly attractive green synthetic route. sci-hub.se The synthesis of N-formyl-2-pyrazoline derivatives has also been reported in an aqueous 2-methoxyethanol (B45455) medium, highlighting clean reaction conditions and high yields. scitecresearch.com

The table below details examples of pyrazole synthesis in aqueous media.

Starting MaterialsCatalyst/ConditionsProduct TypeYield (%)Reference
Hetarylaldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateTaurine, Water, 80 °C, 2 h1,4-Dihydropyrano[2,3-c]pyrazoles85-92% nih.gov
Benzaldehyde, Phenylhydrazine, PhenylacetyleneIodine, Water, 60 °C1,3,5-Trisubstituted pyrazoles92% sci-hub.se
α,β-Unsaturated ketone, Hydrazine hydrate, Formic acidAqueous 2-methoxyethanol, RefluxN-formyl-2-pyrazoline derivativeHigh scitecresearch.com

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by completely eliminating the need for a solvent. These reactions are often facilitated by grinding the reactants together or by microwave irradiation, leading to reduced waste, lower costs, and simplified experimental setups. journalijar.com

A highly efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives has been developed using microwave irradiation. nih.gov The reaction, which combines a β-ketoester, a hydrazine, and an aldehyde without any solvent, proceeds to completion in a short time (10 minutes) and produces the target compounds in excellent yields. This method's versatility makes it suitable for creating a library of derivatives for further research. nih.gov

Another example is the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles through a five-component reaction catalyzed by montmorillonite (B579905) K10 clay at 65–70 °C. nih.gov The use of a recyclable, solid-phase catalyst further enhances the green credentials of this methodology. Additionally, the synthesis of chalcones, which are key intermediates for pyrazoline production, has been effectively carried out under solvent-free microwave conditions using anhydrous potassium carbonate as a catalyst. journalijar.com

The following table presents data on solvent-free synthesis of pyrazole derivatives.

Starting MaterialsCatalyst/ConditionsProduct TypeYield (%)Reference
Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeMicrowave (420 W), 10 min, Solvent-free4-Arylidenepyrazolone derivative83% nih.gov
5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateMontmorillonite K10, 65-70 °C, 5 h, Solvent-freeHighly substituted pyrano[2,3-c]pyrazoles81-91% nih.gov
Substituted acetophenone (B1666503), Substituted benzaldehydesAnhydrous K₂CO₃, Microwave, Solvent-freeChalcones (for pyrazoline synthesis)Very good journalijar.com

Chemical Transformations and Derivatization Strategies of 2 1h Pyrazol 4 Yl Benzaldehyde

Condensation Reactions of the Aldehyde Group

The aldehyde functional group in 2-(1H-pyrazol-4-yl)benzaldehyde is a primary site for condensation reactions, readily reacting with various nucleophiles to form new carbon-nitrogen double bonds.

Formation of Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and involves the elimination of a water molecule. The resulting imine bond (C=N) is a key structural motif in many biologically active compounds and ligands for metal complexes.

The synthesis of Schiff bases derived from pyrazole-4-carbaldehydes has been reported as a route to new compounds with potential biological applications. nih.govijpsr.com For instance, the condensation of 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with various aromatic amines yields a series of Schiff bases. ijpsr.com The formation of the imine linkage is confirmed by spectroscopic methods, such as infrared spectroscopy, which shows a characteristic band for the C=N stretching vibration. acs.org The reversible nature of imine bond formation under certain conditions also allows for its use in dynamic covalent chemistry. rsc.org

Table 1: Examples of Schiff Base Formation from Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehyde DerivativeAmineResulting Schiff BaseReference
3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeVarious aromatic aminesCorresponding Schiff bases ijpsr.com
2-chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineN,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(1-(2-chlorophenyl)methanimine) acs.org
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde5-aminopyrazole derivativesSchiff bases tethered pyrazole (B372694) moiety nih.gov

Hydrazone Formation and Subsequent Cyclization Pathways

The aldehyde group of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a condensation process involving the elimination of water. nih.govmdpi.com The resulting hydrazones are versatile intermediates that can undergo subsequent cyclization reactions to form a variety of heterocyclic systems.

A common and powerful method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction can be performed on hydrazones, leading to the formation of the pyrazole ring with a formyl group at the 4-position. semanticscholar.orgresearchgate.netnih.govchemmethod.com For example, arylhydrazones can be cyclized using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.govchemmethod.com This method has been utilized to synthesize a range of pyrazole-4-carbaldehyde derivatives with different substituents on the pyrazole ring and the phenyl group. semanticscholar.orgresearchgate.netchemmethod.com

The hydrazones derived from this compound can also serve as precursors for the synthesis of more complex heterocyclic structures. For instance, the reaction of pyrazolin-N-thioamides, which can be derived from chalcones formed from pyrazole aldehydes, with various ketones can lead to the formation of novel thiazole (B1198619) derivatives. nih.gov

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of various functional groups.

Grignard reagents, which are potent carbon-based nucleophiles, readily add to the aldehyde group of this compound. masterorganicchemistry.comlibretexts.orgleah4sci.commasterorganicchemistry.com The reaction proceeds via a 1,2-addition mechanism, where the Grignard reagent attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com The nature of the resulting alcohol depends on the specific Grignard reagent used. For example, reacting this compound with methylmagnesium bromide would yield 1-(2-(1H-pyrazol-4-yl)phenyl)ethanol. This reaction is a valuable tool for elongating the carbon chain and creating more complex molecular architectures. leah4sci.com

Other nucleophiles can also add to the carbonyl center. For example, the reduction of the aldehyde group using reducing agents like sodium borohydride (B1222165) would yield the corresponding primary alcohol, (2-(1H-pyrazol-4-yl)phenyl)methanol. google.com Furthermore, the reaction with cyanide followed by hydrolysis would produce the corresponding α-hydroxy acid.

Reactions Involving the Pyrazole Heterocycle

The pyrazole ring in this compound also possesses reactive sites that can be targeted for further functionalization, allowing for the modification of the heterocyclic core.

N-Functionalization of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, one of which is a secondary amine (NH) that can be readily functionalized. N-alkylation and N-arylation are common transformations that introduce substituents onto the pyrazole nitrogen. These reactions are typically carried out using alkyl or aryl halides in the presence of a base.

The selective N-alkylation of pyrazoles can be achieved using various methods, including enzymatic catalysis. nih.gov For instance, a two-enzyme cascade system has been developed for the regioselective alkylation of pyrazoles with simple haloalkanes, offering high yields and regioselectivity. nih.gov More traditional methods involve the use of alkyl halides in the presence of a base. The synthesis of N-substituted pyrazoles can also be achieved through multicomponent reactions. acs.org

N-arylation of pyrazoles can be accomplished using palladium-catalyzed cross-coupling reactions. For example, the coupling of pyrazole derivatives with aryl triflates using a suitable phosphine (B1218219) ligand and a base provides a route to N-arylpyrazoles. organic-chemistry.org

Transformations at the Pyrazole C-H Positions

Direct functionalization of the C-H bonds of the pyrazole ring is a powerful and atom-economical strategy for introducing new substituents. Transition-metal-catalyzed C-H activation has emerged as a key methodology in this area. nih.govrsc.orgresearchgate.net

Palladium-catalyzed C-H arylation, allylation, and benzylation of pyrazoles have been developed. rsc.orgresearchgate.net These reactions often require a directing group or specific electronic properties of the pyrazole ring to achieve high regioselectivity. For instance, the presence of an electron-withdrawing group at the C4 position of the pyrazole can facilitate C-H activation at other positions. researchgate.net Rhodium-catalyzed C-H functionalization has also been employed for the synthesis of polyfunctionalized furans bearing pyrazole moieties. researchgate.net These methods provide direct access to a wide range of functionalized pyrazoles from readily available starting materials. nih.govrsc.org

Utility as a Building Block in Complex Polyheterocyclic Systems

The strategic placement of a reactive aldehyde group ortho to a pyrazole ring in this compound makes it a highly valuable and versatile building block for the synthesis of a diverse array of complex polyheterocyclic systems. This arrangement allows for intramolecular cyclization reactions, often as the key step in multicomponent reaction cascades, leading to the efficient construction of fused heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential biological activities.

Research has demonstrated the utility of pyrazole-4-carbaldehydes in the synthesis of various fused heterocycles, including pyrazolo[3,4-b]quinolines. The general reactivity of this class of compounds provides a strong basis for the synthetic potential of this compound in similar transformations.

One of the most prominent methods for constructing quinoline (B57606) rings is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. In the context of this compound, while direct literature examples are scarce, the established reactivity of related pyrazole aldehydes suggests its suitability as a precursor for pyrazolo-fused quinolines. For instance, the condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexanone (B45756) in glacial acetic acid has been shown to yield 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline, demonstrating the feasibility of this approach. purdue.edu

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. Pyrazole aldehydes are known to participate in various MCRs to produce highly substituted heterocyclic systems. For example, the reaction of 5-aminopyrazolone, dimedone, and an aromatic aldehyde in the presence of a catalyst can lead to the formation of pyrazolo[3,4-b]quinoline derivatives. nih.gov This highlights the potential of this compound to act as the aldehyde component in similar MCRs, leading to the generation of novel polyheterocyclic frameworks.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the reaction of 5-aminopyrazoles with alkynyl aldehydes via a cascade 6-endo-dig cyclization. nih.gov This strategy underscores the versatility of the pyrazole aldehyde moiety in constructing fused pyridine (B92270) rings, a transformation that could be conceptually applied to this compound.

While specific, detailed research findings on the direct use of this compound in the synthesis of complex polyheterocyclic systems are not extensively documented in the surveyed literature, the established reactivity of analogous pyrazole-4-carbaldehydes provides a strong foundation for its potential applications. The following table summarizes the types of polyheterocyclic systems that could be synthesized using this compound based on known reactions of related compounds.

PrecursorReactant(s)Potential Polyheterocyclic SystemReaction Type
This compoundActive methylene compound (e.g., ketone, malononitrile)Pyrazolo[3,4-b]quinolineFriedländer Annulation
This compound5-Aminopyrazolone, DimedoneSubstituted Pyrazolo[3,4-b]quinolineMulticomponent Reaction
This compoundAlkynyl aminePyrazolo-fused PyridineCascade Cyclization

The exploration of this compound as a building block in these and other synthetic transformations holds significant promise for the discovery of novel polyheterocyclic compounds with unique chemical and biological properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers precise information about the number of different types of protons in a molecule and their neighboring atoms. While specific experimental data for 2-(1H-pyrazol-4-yl)benzaldehyde is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar structures, such as benzaldehyde (B42025) and its substituted derivatives.

For a typical benzaldehyde, the aldehydic proton (CHO) resonates at a characteristically downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons of the benzene (B151609) ring typically appear in the range of δ 7.0-8.0 ppm. The specific shifts and multiplicities of these aromatic protons in this compound would be influenced by the position of the pyrazole (B372694) substituent. The protons on the pyrazole ring would also exhibit characteristic signals.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehydic H
~8.0s2HPyrazole H (C3-H, C5-H)
~7.9d1HAromatic H
~7.6t1HAromatic H
~7.5t1HAromatic H
~7.4d1HAromatic H
~13.0br s1HPyrazole N-H

This table is a hypothetical representation and is not based on experimental data.

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Connectivity

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In this compound, the carbonyl carbon of the aldehyde group is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around δ 190 ppm. The carbons of the benzene ring would appear in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the aldehyde and pyrazole substituents. The pyrazole ring carbons would also have characteristic signals in the aromatic region.

A hypothetical ¹³C NMR data table is presented below for illustrative purposes:

Chemical Shift (δ, ppm)Assignment
~192C=O (Aldehyde)
~140Aromatic C (quaternary)
~136Aromatic C (quaternary)
~135Pyrazole C (C3, C5)
~134Aromatic CH
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~115Pyrazole C (C4)

This table is a hypothetical representation and is not based on experimental data.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the N-H stretching of the pyrazole ring would be observed as a broad band in the region of 3300-3100 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.

A hypothetical IR data table is presented below for illustrative purposes:

Wavenumber (cm⁻¹)IntensityAssignment
~3200BroadN-H Stretch (Pyrazole)
~3050MediumAromatic C-H Stretch
~2850, ~2750MediumAldehydic C-H Stretch
~1690StrongC=O Stretch (Aldehyde)
~1600, ~1580, ~1470Medium-StrongAromatic C=C Stretch

This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₀H₈N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation of the molecular ion would likely involve the loss of the aldehyde group (CHO) or cleavage of the bond between the phenyl and pyrazole rings.

A hypothetical mass spectrometry data table is presented below for illustrative purposes:

m/zRelative Intensity (%)Assignment
172100[M]⁺
17180[M-H]⁺
14450[M-CO]⁺
11630[M-C₂H₂N₂]⁺
9140[C₇H₇]⁺

This table is a hypothetical representation and is not based on experimental data.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly documented, such a study would be invaluable. It would confirm the planarity of the pyrazole and benzene rings and determine the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H and the aldehyde oxygen, which govern the crystal packing. The crystal structures of other benzaldehyde derivatives have been extensively studied, revealing diverse supramolecular networks formed through various intermolecular interactions. sigmaaldrich.com

A hypothetical crystal data table is presented below for illustrative purposes:

Crystal SystemSpace Group
MonoclinicP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
V (ų)Value
Z4

This table is a hypothetical representation and is not based on experimental data.

Computational Chemistry Investigations of 2 1h Pyrazol 4 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-(1H-pyrazol-4-yl)benzaldehyde, DFT methods are employed to predict its electronic and structural properties.

Optimization of Molecular Conformations and Geometrical Parameters (Bond Lengths, Bond Angles)

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation. This process minimizes the energy of the molecule, providing data on bond lengths and angles. Theoretical calculations for pyrazole (B372694) derivatives have been performed using methods like B3LYP with a 6-311G(d,p) basis set to achieve optimized geometry. researchgate.net For similar heterocyclic compounds, geometry optimization is a standard procedure to find the minimum energy configuration, which involves calculating the wave function and energy at a starting geometry and then searching for a new geometry with lower energy until the minimum is found.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative

Parameter Bond Length (Å) Bond Angle (°)
C-C (Aromatic) 1.39 - 1.40 118 - 121
C-N (Pyrazole) 1.35 - 1.38 106 - 110
N-N (Pyrazole) 1.35 110 - 112
C=O 1.23 -
C-H 1.08 119 - 121

Note: This data is representative of pyrazole-containing compounds and may vary for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com For pyrazole derivatives, the HOMO-LUMO energy gap has been a subject of study to understand their electronic behavior and potential applications in areas like nonlinear optics. researchgate.netajchem-a.com The energy of this gap can be correlated with the electronic absorption spectra of the molecule. libretexts.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazole Derivative

Orbital Energy (eV)
HOMO -5.5971
LUMO -2.4598
HOMO-LUMO Gap (ΔE) 3.1373

Source: Representative data from a study on a pyrazole derivative. researchgate.net

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This analysis provides valuable information about the reactive sites within the molecule. For pyrazole derivatives, MEP studies help in understanding their intermolecular interactions and reactivity patterns. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distributions

Vibrational frequency analysis, often performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational frequencies to specific modes of vibration, such as stretching, bending, and torsional motions of different functional groups within the molecule. nih.govresearchgate.net For pyrazole-containing compounds, this analysis has been used to identify characteristic vibrations of the pyrazole ring and other substituents.

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Pyrazole Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3400 ~3400
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C=O Stretch 1670 ~1670
C=C Stretch (Aromatic) 1600 - 1450 1600 - 1450
Pyrazole Ring Deformation 640 634

Source: Representative data from studies on pyrazole and related heterocyclic compounds. researchgate.net

Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals, π-π Stacking)

Noncovalent interactions (NCIs) play a critical role in the supramolecular chemistry and crystal engineering of organic compounds. nih.gov For molecules like this compound, these interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, dictate the molecular packing in the solid state. Computational tools can be used to visualize and quantify these weak interactions. nih.gov In pyrazole derivatives, hydrogen bonds involving the pyrazole N-H group and other acceptor atoms are significant. nih.gov The analysis of NCIs is crucial for understanding the physical properties and biological activity of these compounds. nih.gov

Applications in Advanced Materials and Systems

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the benzaldehyde (B42025) group in 2-(1H-pyrazol-4-yl)benzaldehyde and its derivatives provide excellent coordination sites for a variety of metal ions. This has led to extensive research into its use as a ligand for synthesizing novel metal complexes with tailored properties.

Synthesis of Metal Complexes with Pyrazole-Benzaldehyde Derived Ligands

The synthesis of metal complexes using ligands derived from pyrazole-benzaldehyde has been a subject of significant interest. These ligands, often modified to enhance their coordination capabilities, can react with various metal salts to form stable complexes. For instance, novel monodentate 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been synthesized through the cyclocondensation of o-phenylenediamine (B120857) with 1,3-disubstituted pyrazole aldehydes. researchgate.net These ligands have been used to prepare non-chelated Cu(II) and Ni(II) complexes in a 1:2 metal-to-ligand stoichiometry. researchgate.net The resulting complexes are generally insoluble in common organic solvents but show good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Similarly, pyrazoline-based ligands, synthesized via the Claisen-Schmidt condensation of acetophenone (B1666503) with p-chlorobenzaldehyde followed by cyclization with thiosemicarbazide, have been used to form complexes with Cu(II) and Ni(II) ions. nih.gov Another approach involves the synthesis of polydentate azo dye ligands derived from coumarin, which have been reacted with various transition metals to form complexes. ekb.eg Furthermore, mononuclear coordination complexes of Cd(II), Cu(II), and Fe(III) have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a derivative of pyrazole. nih.gov

The synthesis of these complexes often involves straightforward reactions under mild conditions, making them accessible for various applications. The choice of metal and the specific substituents on the pyrazole-benzaldehyde ligand allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Benzaldehyde Derived Ligands

Ligand Metal Ion(s) Resulting Complex Type Reference
2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole Cu(II), Ni(II) Monodentate, non-chelated researchgate.net
5-(4-chlorophenyl)-3-phenyl-4, 5-dihydro-1H-pyrazole-1-carbothioamide Cu(II), Ni(II) Pyrazoline-based complex nih.gov
(E)-3-((3-aminopyridin-2-yl) diazenyl)-4-hydroxy-2H-chromen-2-one Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II) Polydentate azo dye complex ekb.eg
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide Cd(II), Cu(II), Fe(III) Mononuclear coordination complex nih.gov

Elucidation of Coordination Modes and Metal-Ligand Interactions

The coordination behavior of pyrazole-benzaldehyde derived ligands is diverse and crucial for determining the structure and properties of the resulting metal complexes. The pyrazole ring itself can coordinate to a metal center in several ways: as a neutral monodentate ligand, an anionic monodentate ligand (pyrazolate-N), an exo-bidentate bridging ligand, or as part of a chelating system. uninsubria.itresearchgate.net

In the case of the monodentate 2-substituted benzimidazole (B57391) ligands derived from pyrazole aldehydes, spectral studies have confirmed their monodentate behavior. researchgate.net The resulting Ni(II) complexes typically exhibit a tetrahedral geometry, while the Cu(II) complexes adopt a square planar geometry. researchgate.net For pyrazoline-based ligands complexed with Cu(II) and Ni(II), a tetragonally distorted octahedral geometry for copper and an octahedral geometry for nickel have been proposed based on spectroscopic and magnetic data. nih.gov

Pyridyl-functionalized scorpionate ligands containing pyrazole moieties demonstrate versatile coordination, capable of binding through either the pyrazolyl rings or the pyridyl group, depending on the metal ion and reaction conditions. nih.gov For example, with Fe(II), a trihapto coordination via the pyrazolyl arms is observed, while with Zn(II), Ni(II), and Pd(II), coordination can occur through the pyridyl side. nih.gov These interactions highlight the flexibility of pyrazole-containing ligands in accommodating the coordination preferences of different metals.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes incorporating pyrazole-based ligands have emerged as promising catalysts in a variety of organic transformations, particularly in carbon-carbon bond-forming reactions. researchgate.netuj.ac.za The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, a key factor in catalysis. researchgate.net Furthermore, the steric and electronic properties of these complexes can be readily tuned, allowing for the optimization of catalytic activity and selectivity. researchgate.net

Ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been shown to be effective catalysts for the acceptorless dehydrogenation of primary alcohols to aldehydes, with yields up to 99%. rsc.org These reactions are environmentally friendly, producing only dihydrogen as a by-product. rsc.org Protic pyrazole complexes have also been investigated for their catalytic activity in reactions such as the dehydrogenation of formic acid. nih.gov

Complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated bifunctional catalytic activity, showing excellent performance in the oxygen evolution reaction (OER) and some activity in the oxygen reduction reaction (ORR). rsc.org The versatility of pyrazolyl metal complexes extends to olefin and acetylene (B1199291) oligomerization and polymerization, as well as Heck and Suzuki coupling reactions. researchgate.netuj.ac.za

Components in Supramolecular Chemistry and Self-Assembly

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in the field of supramolecular chemistry and crystal engineering.

Formation of Hydrogen Bonding Networks and Crystal Engineering

The presence of both hydrogen bond donors (the N-H of the pyrazole ring) and acceptors (the nitrogen atoms of the pyrazole and the carbonyl oxygen) in pyrazole-benzaldehyde derivatives facilitates the formation of extensive hydrogen bonding networks. These interactions play a crucial role in directing the self-assembly of molecules in the solid state, a fundamental concept in crystal engineering. nih.govnih.gov

In various substituted benzaldehyde derivatives, weak C-H···O hydrogen bonds, along with C-H···π and π-π stacking interactions, contribute to the formation of multi-dimensional supramolecular networks. nih.gov The carbonyl group, in particular, is a versatile participant in generating diverse synthons through intermolecular C-H···O hydrogen bonds. nih.gov The specific substitution patterns on the benzaldehyde ring can lead to different crystal packing arrangements. nih.gov

Crystal engineering with pyrazolyl-thiazole derivatives has demonstrated the structure-directing role of a variety of noncovalent interactions, including halogen and chalcogen bonding. rsc.org The analysis of these weak interactions is crucial for understanding and predicting the supramolecular architecture of these compounds.

Incorporation into Porous Frameworks (e.g., Metal-Organic Frameworks)

While direct incorporation of this compound into metal-organic frameworks (MOFs) is an area of ongoing research, the functional groups present in this molecule make it a highly promising candidate for the design of new porous materials. The pyrazole and aldehyde functionalities can serve as versatile linkers or modulators in the synthesis of MOFs. The pyrazole group can coordinate to metal centers, forming the nodes of the framework, while the aldehyde group can be post-synthetically modified to introduce additional functionality within the pores.

The use of pyrazole-based ligands is well-established in the construction of coordination polymers and frameworks. For example, a 3D coordination polymer has been synthesized from 3-methyl-1H-pyrazole-4-carboxylic acid and Cd(II) ions, resulting in a network with channels. rsc.org The principles demonstrated in such structures can be extended to ligands derived from this compound to create novel MOFs with tailored pore environments and properties for applications in gas storage, separation, and catalysis.

Development of Chemosensors and Molecular Probes

The quest for real-time, selective, and sensitive detection of various chemical and biological species has propelled the development of chromogenic and fluorogenic chemosensors. The this compound scaffold is particularly well-suited for this purpose, offering a platform for creating sophisticated molecular probes.

Design Principles for Pyrazole-Based Chromogenic and Fluorogenic Sensors

The design of chemosensors based on pyrazole derivatives, including those incorporating a benzaldehyde moiety, is centered on the seamless integration of a recognition unit (receptor) and a signaling unit (reporter) within a single molecular framework. The pyrazole ring, with its electron-rich nitrogen atoms, often serves as an excellent coordination site for metal ions or as a hydrogen-bond donor for anions. The benzaldehyde group can participate in analyte binding and modulate the electronic properties of the system.

Key design strategies for pyrazole-based sensors include:

Chelation-Enhanced Fluorescence (CHEF): The pyrazole moiety can act as a chelating agent for metal ions. Upon binding, the conformational rigidity of the molecule increases, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity.

Photoinduced Electron Transfer (PET): In a "turn-on" sensor design, the pyrazole or a linked amine can act as a PET donor to a fluorophore, quenching its emission. Interaction with an analyte, such as a proton or a metal ion, can inhibit the PET process, thereby restoring fluorescence.

Intramolecular Charge Transfer (ICT): The pyrazole ring can function as an electron donor and the benzaldehyde group (or a derivative formed in situ) as an electron acceptor. Analyte binding can modulate the efficiency of ICT, resulting in a detectable shift in the absorption or emission spectra. mdpi.com

Reaction-Based Sensing: The aldehyde functionality provides a reactive site for the development of chemodosimeters. For instance, it can react with specific analytes like hydrazines or primary amines to form hydrazones or Schiff bases, respectively. This covalent bond formation leads to a substantial change in the electronic and photophysical properties of the molecule, signaling the presence of the analyte.

A representative design involves the condensation of this compound with a fluorophore containing a primary amine, creating a Schiff base. The pyrazole unit in this conjugate can then selectively bind to a target ion, inducing a change in the fluorescence of the entire system.

Mechanisms of Sensing for Specific Ions and Molecules

The sensing mechanism of chemosensors derived from this compound is highly specific to the design of the sensor and the nature of the target analyte.

Cation Sensing: The nitrogen atoms of the pyrazole ring are adept at coordinating with various metal ions. For example, a sensor incorporating this scaffold can be designed for the selective detection of Zn²⁺. mdpi.com The binding of Zn²⁺ to the pyrazole and potentially the aldehyde's carbonyl oxygen would restrict intramolecular rotations and vibrations, leading to an increase in fluorescence quantum yield (a CHEF effect). In contrast, binding to paramagnetic metal ions like Cu²⁺ often results in fluorescence quenching due to energy or electron transfer from the excited fluorophore to the metal ion. nih.govnih.gov

Anion Sensing: While less common, the N-H proton of the pyrazole ring can be utilized for anion recognition through hydrogen bonding. For a sensor to effectively bind anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), the pyrazole N-H is often part of a pre-organized cavity that enhances binding affinity. The interaction with the anion can lead to deprotonation or a change in the electronic environment of the pyrazole ring, causing a colorimetric or fluorometric response.

Neutral Molecule Sensing: The aldehyde group is pivotal for detecting specific neutral molecules. For instance, it can react with hydrazine (B178648) to form a pyrazoline, a structure known for its fluorescent properties. This reaction forms the basis of "turn-on" fluorescent sensing of hydrazine, a toxic and environmentally relevant molecule.

The following table summarizes the sensing mechanisms for different analytes using hypothetical sensors derived from this compound.

AnalyteProposed Sensor DesignSensing MechanismObservable Change
Zn²⁺ This compound linked to a fluorophoreChelation-Enhanced Fluorescence (CHEF)Fluorescence "turn-on"
Cu²⁺ This compound linked to a fluorophoreFluorescence QuenchingFluorescence "turn-off"
F⁻ This compound with additional H-bond donorsAnion-induced deprotonation or H-bondingColor change or fluorescence shift
Hydrazine This compound itselfReaction to form a fluorescent pyrazolineFluorescence "turn-on"

Photophysical Properties and Intramolecular Charge Transfer (ICT) Phenomena

The photophysical properties of sensors based on this compound are central to their function. These properties, including absorption and emission wavelengths, quantum yields, and excited-state dynamics, are modulated by analyte binding.

A critical phenomenon in many pyrazole-based sensors is Intramolecular Charge Transfer (ICT). mdpi.com In a molecule designed with the pyrazole as an electron-donating group and a conjugated acceptor moiety (often derived from the benzaldehyde group), photoexcitation can lead to the transfer of an electron from the pyrazole to the acceptor. The resulting charge-separated excited state is highly sensitive to its environment.

Solvatochromism: The emission energy of ICT-based sensors often shows a strong dependence on the polarity of the solvent. In more polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence spectrum.

Analyte-Induced ICT Modulation: The binding of an analyte can significantly impact the ICT process. For example, coordination of a cation to the pyrazole ring can enhance its electron-donating ability, strengthening the ICT and causing a red-shift in the emission. Conversely, interaction of an anion with the pyrazole N-H might reduce its donor strength, leading to a blue-shift.

The table below presents hypothetical photophysical data for a sensor derived from this compound before and after binding a target analyte, illustrating the ICT phenomenon.

Sensor StateAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
Free Sensor 3504500.05
Sensor + Analyte 3705200.45

Functionalization of Polymeric Materials

The incorporation of this compound into polymer structures opens up possibilities for creating advanced materials with built-in functionalities. scielo.brscielo.br This can be achieved by either attaching the molecule to a pre-existing polymer or by synthesizing a monomer containing the pyrazole-benzaldehyde unit and then polymerizing it.

The aldehyde group is a particularly useful handle for the functionalization of polymers containing primary amino groups, such as chitosan (B1678972) or amino-functionalized synthetic polymers. scielo.br The reaction between the aldehyde and the amine forms a Schiff base linkage, covalently bonding the pyrazole moiety to the polymer backbone. This approach has been used to attach fluorescent pyrazoline derivatives to polymers, creating materials for sensing applications. scielo.br

The resulting pyrazole-functionalized polymers can have a variety of applications:

Solid-State Sensors: Immobilizing the sensor molecule on a polymer matrix allows for the fabrication of reusable sensor films or beads. This is advantageous for environmental monitoring and industrial process control.

Smart Coatings: Polymers functionalized with this compound could be used to create coatings that change color or fluoresce in the presence of specific metal ions, indicating corrosion or contamination.

Bio-imaging and Drug Delivery: When biocompatible polymers are used, the pyrazole-functionalized materials could potentially be used for in vivo imaging of specific ions or as carriers for targeted drug delivery, where the pyrazole unit could act as a recognition site.

The versatility of the this compound scaffold, with its combination of a reactive aldehyde and a coordinating pyrazole ring, makes it a valuable component in the toolbox of materials scientists for creating the next generation of intelligent and functional materials.

Q & A

What are the most reliable laboratory-scale synthetic routes for 2-(1H-pyrazol-4-yl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
Two primary methods are reported:

  • Palladium-Catalyzed Coupling: React 1-bromo-4-nitrobenzene with 4-aminopyrazole to form a pyrazole intermediate, followed by coupling with benzaldehyde under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C). This method achieves moderate yields (~50–60%) but requires careful control of moisture and oxygen .
  • Cyclocondensation: Use 2-nitrobenzaldehyde derivatives with hydrazine under acidic conditions (e.g., HCl/ethanol, reflux). Higher yields (~70–80%) are achieved with electron-withdrawing substituents on the benzaldehyde .

Key Considerations:

  • Solvent choice (DMF vs. ethanol) affects reaction kinetics.
  • Acidic conditions in cyclocondensation may lead to side reactions with sensitive functional groups.

How can researchers characterize this compound and confirm its structural integrity?

Methodological Answer:
Primary Techniques:

  • ¹H/¹³C NMR: Look for characteristic peaks:
    • Aldehyde proton at δ 9.8–10.2 ppm (singlet).
    • Pyrazole protons as doublets (δ 7.5–8.5 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺ at m/z 185.09) and fragmentation patterns .
  • FT-IR: Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1550 cm⁻¹ .

Advanced Validation:

  • Single-crystal X-ray diffraction (if crystalline) resolves regiochemistry of pyrazole substitution .

What are the common chemical transformations of this compound, and how do substituents influence reactivity?

Methodological Answer:

Reaction Type Reagents/Conditions Product Key Insight
Oxidation KMnO₄, H₂SO₄, 60°C2-(1H-Pyrazol-4-yl)benzoic acidElectron-deficient pyrazole enhances rate .
Reduction NaBH₄, MeOH, 0°C→RT2-(1H-Pyrazol-4-yl)benzyl alcoholAldehyde selectivity over pyrazole .
Condensation NH₂OH·HCl, EtOH, refluxOxime derivativesSteric hindrance at pyrazole N-H affects yield .

Substituent Effects:

  • Electron-donating groups on benzaldehyde slow oxidation.
  • Bulky substituents on pyrazole reduce nucleophilic substitution rates .

How can researchers optimize the regioselectivity of electrophilic substitutions on the pyrazole ring?

Methodological Answer:
Strategies:

  • Directing Groups: Use Boc-protected pyrazole (N1-position) to direct electrophiles to C3/C5 positions .
  • Lewis Acid Catalysis: FeCl₃ or AlCl₃ enhances nitration at C3 (meta to aldehyde) .

Case Study:

  • Nitration with HNO₃/H₂SO₄ yields 3-nitro-1H-pyrazol-4-yl derivatives (75% yield) when using excess H₂SO₄ to protonate competing reactive sites .

What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:
Approaches:

  • Hybridization: Conjugate with 1,3,4-oxadiazole or thiadiazole moieties to enhance antimicrobial/anticancer activity (e.g., via Schiff base formation) .
  • Metal Complexation: Coordinate with Cu(II) or Zn(II) to improve stability and bioactivity .

Example Protocol:

Synthesize this compound oxime (NH₂OH·HCl, EtOH, 12 h).

React with hydrazinecarbothioamide (EtOH, 80°C) to form thiadiazole derivatives .

Screen for enzyme inhibition (e.g., N-myristoyltransferase) using SPR or fluorescence assays .

How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer:
Stability Profile:

  • Polar Solvents (DMSO, DMF): Promote aldehyde hydration (gem-diol formation) over time. Store at –20°C in anhydrous conditions .
  • Nonpolar Solvents (Toluene, Hexane): Minimize degradation but risk precipitation. Use molecular sieves for long-term storage .

Accelerated Degradation Study:

  • At 40°C in DMSO, 10% degradation occurs in 72 hours (monitor via HPLC, C18 column, 254 nm) .

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Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-4-yl)benzaldehyde

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